S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate
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Overview
Description
S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities. The compound is characterized by the presence of a bromophenyl group, a ketone, and a thioester linkage, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding β-keto ester. This intermediate is then reacted with ethanethiol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group and the thioester linkage play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- S-(4-Chlorophenyl) ethanethioate
- S-(4-Methylphenyl) ethanethioate
- S-(4-Aminophenyl) ethanethioate
Uniqueness
S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific synthetic and biological applications .
Properties
CAS No. |
649569-54-0 |
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Molecular Formula |
C12H13BrO2S |
Molecular Weight |
301.20 g/mol |
IUPAC Name |
S-[4-(4-bromophenyl)-4-oxobutyl] ethanethioate |
InChI |
InChI=1S/C12H13BrO2S/c1-9(14)16-8-2-3-12(15)10-4-6-11(13)7-5-10/h4-7H,2-3,8H2,1H3 |
InChI Key |
UEVVOZGBICDANP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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